Cas no 1704390-10-2 (3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine)

3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine structure
1704390-10-2 structure
商品名:3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine
CAS番号:1704390-10-2
MF:C9H15N3
メガワット:165.235501527786
CID:6243929
PubChem ID:108382286

3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine
    • 3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
    • (2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
    • EN300-1850216
    • EN300-39844866
    • 1704390-10-2
    • インチ: 1S/C9H15N3/c1-8(2)12-7-9(6-11-12)4-3-5-10/h3-4,6-8H,5,10H2,1-2H3/b4-3+
    • InChIKey: QFPIGIGRXPELMU-ONEGZZNKSA-N
    • ほほえんだ: N1(C=C(/C=C/CN)C=N1)C(C)C

計算された属性

  • せいみつぶんしりょう: 165.126597491g/mol
  • どういたいしつりょう: 165.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 43.8Ų

3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1850216-0.05g
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
1704390-10-2
0.05g
$647.0 2023-09-19
Enamine
EN300-1850216-0.5g
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
1704390-10-2
0.5g
$739.0 2023-09-19
Enamine
EN300-1850216-5.0g
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
1704390-10-2
5.0g
$3520.0 2023-07-10
Enamine
EN300-39844866-1.0g
(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
1704390-10-2
1.0g
$986.0 2023-07-10
Enamine
EN300-1850216-10.0g
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
1704390-10-2
10.0g
$5221.0 2023-07-10
Enamine
EN300-39844866-2.5g
(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
1704390-10-2
2.5g
$1931.0 2023-07-10
Enamine
EN300-1850216-1.0g
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
1704390-10-2
1.0g
$1214.0 2023-07-10
Enamine
EN300-1850216-1g
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
1704390-10-2
1g
$770.0 2023-09-19
Enamine
EN300-1850216-10g
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
1704390-10-2
10g
$3315.0 2023-09-19
Enamine
EN300-1850216-0.1g
3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-amine
1704390-10-2
0.1g
$678.0 2023-09-19

3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine 関連文献

3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amineに関する追加情報

Comprehensive Guide to 3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine (CAS No. 1704390-10-2): Properties, Applications, and Market Insights

3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine (CAS No. 1704390-10-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique pyrazole core linked to a propenylamine moiety, making it a versatile intermediate for synthesizing bioactive molecules. Its structural complexity and functional groups enable diverse applications, particularly in drug discovery and crop protection formulations.

The growing demand for heterocyclic compounds like 3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine is driven by their role in developing kinase inhibitors and antimicrobial agents. Researchers frequently search for "pyrazole derivatives in drug design" or "CAS 1704390-10-2 applications," reflecting its relevance in modern medicinal chemistry. The compound's isopropyl-substituted pyrazole structure enhances lipid solubility, a critical factor for improving drug bioavailability – a hot topic in ADME optimization studies.

From a synthetic chemistry perspective, 1704390-10-2 serves as a valuable building block for creating molecular scaffolds with potential anti-inflammatory properties. Recent publications highlight its utility in designing JAK/STAT pathway modulators, addressing current interests in autoimmune disease treatments. The propenylamine side chain allows for further functionalization through click chemistry approaches, a technique gaining traction in combinatorial library synthesis.

In material science applications, the conjugated system of 3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine shows promise for developing organic semiconductors. This aligns with industry trends toward flexible electronics and OLED materials, answering frequent queries about "nitrogen-containing compounds for optoelectronics." The compound's electron-rich pyrazole ring contributes to charge transport properties, while its amine functionality enables surface modification of nanomaterials.

The global market for fine chemical intermediates like 1704390-10-2 is projected to grow at 6.8% CAGR through 2030, driven by expanding contract research organizations and generic drug development. Quality specifications typically require ≥98% purity by HPLC, with strict control of regioisomeric impurities – a crucial consideration for buyers searching "high-purity pyrazole compounds." Leading suppliers emphasize cGMP-compliant synthesis to meet pharmaceutical industry standards.

Environmental and regulatory aspects of 3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine production have become increasingly important, reflecting searches for "green chemistry approaches to heterocycles." Modern synthetic routes employ catalytic amination and solvent-free conditions to reduce ecological impact. The compound's biodegradability profile and low bioaccumulation potential make it preferable to persistent halogenated analogs in sustainable chemistry initiatives.

Analytical characterization of CAS 1704390-10-2 typically involves NMR spectroscopy (1H, 13C), mass spectrometry, and HPLC-UV analysis. Researchers often inquire about "pyrazole compound characterization techniques" or "stability studies of propenylamine derivatives." The compound demonstrates excellent stability under inert atmospheres but may require light-sensitive packaging due to the unsaturated enamine functionality's photosensitivity.

Future research directions for 3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine include exploration as a covalent inhibitor warhead in targeted therapies and development of metal-organic frameworks (MOFs) for gas storage. These applications respond to trending searches about "small molecule probes for chemical biology" and "porous materials for carbon capture." The compound's chelating ability through its pyrazole nitrogen and amine group opens possibilities in coordination chemistry applications.

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